molecular formula C27H18Cl2N4O4 B10856652 (5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione

(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B10856652
M. Wt: 533.4 g/mol
InChI Key: NFXZAFCZOMISJH-UHFFFAOYSA-N
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Description

Compound 21, identified by the PubMed ID 33786375, is a synthetic organic molecule known for its role as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the context of the COVID-19 pandemic.

Preparation Methods

The synthesis of compound 21 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups such as chloro and methoxy groups.

    Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods for compound 21 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Compound 21 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The chloro and methoxy groups in compound 21 can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 21 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: The compound is employed in biochemical assays to investigate its inhibitory effects on the SARS-CoV-2 3CL protease.

    Medicine: Due to its potential antiviral properties, compound 21 is being explored as a therapeutic agent for COVID-19.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of compound 21 involves its interaction with the SARS-CoV-2 3CL protease. By binding to the active site of the protease, compound 21 inhibits its activity, thereby preventing the virus from processing its polyproteins, which are essential for viral replication . This inhibition is achieved through non-covalent interactions, making compound 21 a potent and selective inhibitor.

Comparison with Similar Compounds

Compound 21 can be compared with other similar compounds, such as compound 19, which also inhibits the SARS-CoV-2 3CL protease . compound 21 is unique due to its specific structural features and higher potency. Other similar compounds include various pyrimidine derivatives that share structural similarities but differ in their functional groups and overall activity.

Properties

Molecular Formula

C27H18Cl2N4O4

Molecular Weight

533.4 g/mol

IUPAC Name

5-[5-[3-chloro-5-[(2-chlorophenyl)methoxy]phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C27H18Cl2N4O4/c28-19-8-17(9-21(11-19)37-15-16-4-1-2-6-24(16)29)22-10-18(23-13-31-27(36)32-25(23)34)14-33(26(22)35)20-5-3-7-30-12-20/h1-14H,15H2,(H2,31,32,34,36)

InChI Key

NFXZAFCZOMISJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)C3=CC(=CN(C3=O)C4=CN=CC=C4)C5=CNC(=O)NC5=O)Cl)Cl

Origin of Product

United States

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